molecular formula C17H17BrN2O3 B7469690 N'-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide

N'-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide

Cat. No.: B7469690
M. Wt: 377.2 g/mol
InChI Key: ZHKPXKPERQHWRZ-UHFFFAOYSA-N
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Description

N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzoyl group and a propan-2-yloxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 4-propan-2-yloxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. .

Major Products Formed

Scientific Research Applications

N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of their functions. The hydrazide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzoyl chloride
  • 4-bromobenzoic acid
  • 4-bromobenzamide

Uniqueness

N’-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide is unique due to the presence of both the bromobenzoyl and propan-2-yloxybenzohydrazide moieties. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the hydrazide moiety enhances its ability to form stable complexes with proteins, making it a valuable tool in biochemical studies .

Properties

IUPAC Name

N'-(4-bromobenzoyl)-4-propan-2-yloxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11(2)23-15-9-5-13(6-10-15)17(22)20-19-16(21)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPXKPERQHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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